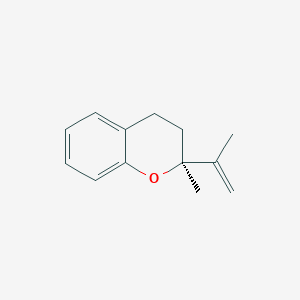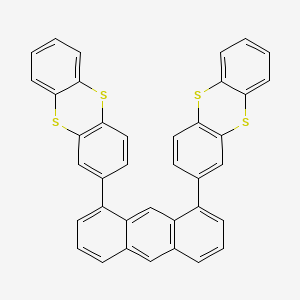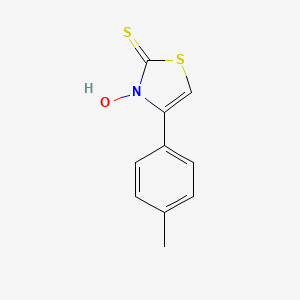
2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)- is a heterocyclic compound featuring a thiazole ring with a thione group and a hydroxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenyl isothiocyanate with 2-mercaptoacetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a corresponding ketone.
Reduction: The thione group can be reduced to a thiol under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Formation of 3-keto-4-(4-methylphenyl)-2(3H)-thiazolethione.
Reduction: Formation of 3-hydroxy-4-(4-methylphenyl)-2(3H)-thiazolethiol.
Substitution: Formation of substituted derivatives like 3-hydroxy-4-(4-nitrophenyl)-2(3H)-thiazolethione.
科学的研究の応用
2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)- involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thione group can interact with metal ions or enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects.
類似化合物との比較
- 2(3H)-Thiazolethione, 3-hydroxy-4-phenyl-
- 2(3H)-Thiazolethione, 3-hydroxy-4-(4-chlorophenyl)-
- 2(3H)-Thiazolethione, 3-hydroxy-4-(4-methoxyphenyl)-
Comparison: 2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a distinct entity in its class.
特性
CAS番号 |
220222-19-5 |
|---|---|
分子式 |
C10H9NOS2 |
分子量 |
223.3 g/mol |
IUPAC名 |
3-hydroxy-4-(4-methylphenyl)-1,3-thiazole-2-thione |
InChI |
InChI=1S/C10H9NOS2/c1-7-2-4-8(5-3-7)9-6-14-10(13)11(9)12/h2-6,12H,1H3 |
InChIキー |
OMAHALVIWKLZQH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CSC(=S)N2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


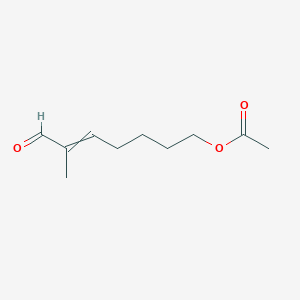
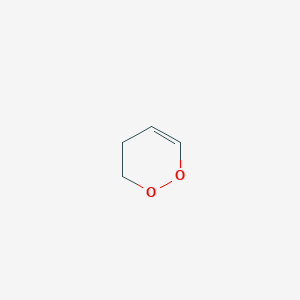
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid](/img/structure/B12576680.png)
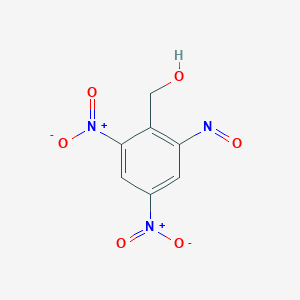
![8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile](/img/structure/B12576686.png)


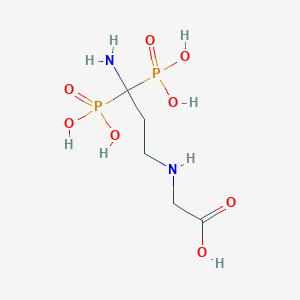
![2-Phenyl-4-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)quinoline](/img/structure/B12576715.png)
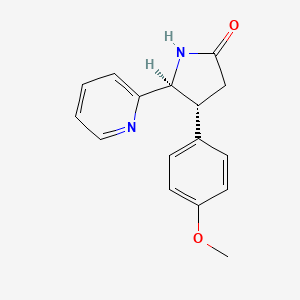

![Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12576737.png)
